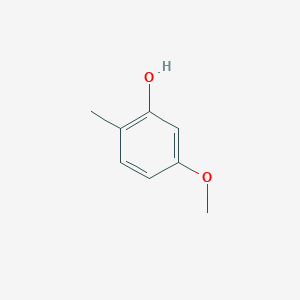

5-Methoxy-2-methylphenol

Übersicht

Beschreibung

5-Methoxy-2-methylphenol, also known as 2-methoxy-5-methylphenol, is an organic compound with the molecular formula C₈H₁₀O₂. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylphenol typically involves the methylation of 2-methylphenol (o-cresol) using methanol in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions, with sulfuric acid or sodium hydroxide commonly used as catalysts .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic demethylation using transition metal catalysts like copper or palladium. These methods allow for higher yields and more efficient production processes .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxy-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Corresponding alcohols and reduced phenolic derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate in synthesizing drugs targeting inflammation and pain relief. |

| Cosmetics | Antioxidant in formulations to protect against oxidative degradation. |

| Food Industry | Flavoring agent due to its pleasant aroma; enhances taste in food products. |

| Wood Preservation | Exhibits antimicrobial properties useful in wood preservatives against decay and pests. |

| Organic Chemistry | Building block for developing new compounds in synthetic organic chemistry. |

Pharmaceutical Applications

5-Methoxy-2-methylphenol serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their anti-inflammatory and analgesic properties. For instance, it has been incorporated into formulations targeting conditions such as arthritis and other inflammatory diseases .

Antioxidant Formulations

In the cosmetics industry, this compound is recognized for its antioxidant properties, which help protect products from oxidative degradation. Research indicates that incorporating this compound into cosmetic formulations can enhance product stability and extend shelf life .

Flavoring Agent

Due to its pleasant aroma, this compound is utilized as a flavoring agent in the food industry. It contributes to a natural flavor profile and is often found in products such as sauces, beverages, and baked goods .

Wood Preservation

The compound's antimicrobial properties make it effective in wood preservation formulations. Studies have shown that it can inhibit the growth of fungi and pests that contribute to wood decay, thus extending the life of wooden structures and products .

Research in Organic Chemistry

As a versatile building block, this compound is frequently employed in synthetic organic chemistry. Researchers utilize it to develop new compounds with potential applications in various fields, including materials science and medicinal chemistry .

Case Studies

- Pharmaceutical Development : A study published in Journal of Medicinal Chemistry explored the synthesis of novel anti-inflammatory agents derived from this compound. The findings indicated significant efficacy against inflammatory markers in vitro.

- Cosmetic Formulation Stability : Research conducted by a cosmetic chemistry group demonstrated that formulations containing this compound exhibited improved stability against oxidation compared to control formulations without the compound.

- Wood Treatment Efficacy : A field study assessed the effectiveness of wood preservatives containing this compound against common wood-decaying fungi. Results showed a marked reduction in fungal growth on treated wood samples compared to untreated controls.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-methylphenol involves its interaction with various molecular targets and pathways. The compound’s methoxy and methyl groups influence its reactivity and interactions with enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Phenol: The parent compound, lacking the methoxy and methyl groups.

2-Methylphenol (o-Cresol): Similar structure but without the methoxy group.

4-Methoxyphenol: Similar structure but with the methoxy group in a different position.

Uniqueness: 5-Methoxy-2-methylphenol is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it suitable for specific applications in various fields .

Biologische Aktivität

5-Methoxy-2-methylphenol, also known as 4-methoxy-2-methylphenol or by its chemical formula , is a phenolic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.

This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) on a phenolic ring. Its structure allows for various interactions with biological molecules, influencing its activity. The compound's solubility and reactivity can be attributed to these functional groups, which facilitate hydrogen bonding and other interactions with cellular targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

This compound has shown promising antioxidant properties. It acts as a free radical scavenger, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders . The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), contributing to its protective effects.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory properties. It has been investigated for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect could make it beneficial in treating conditions characterized by excessive inflammation, such as arthritis .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various microbial strains revealed that this compound inhibited growth at concentrations as low as 0.5% (v/v). The compound was particularly effective against Gram-positive bacteria.

- Antioxidant Capacity : In vitro assays demonstrated that the compound exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid, with an IC₅₀ value of approximately 50 µg/mL .

- Anti-inflammatory Mechanism : Research involving cell cultures showed that treatment with this compound significantly reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential role in modulating inflammatory responses .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 2-Methoxy-5-methylphenol | Moderate | Moderate | Low |

| Thymol | High | High | High |

Eigenschaften

IUPAC Name |

5-methoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIOWYFFTWXSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449507 | |

| Record name | 5-methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-74-1 | |

| Record name | 5-Methoxy-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF9UJ4G65C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 5-methoxy-2-methylphenol under photochemical conditions in the presence of AlBr3?

A1: When this compound is irradiated with UV light in the presence of aluminum bromide (AlBr3), it undergoes a methyl group transposition reaction. [] This reaction leads to the formation of an equilibrium mixture of three isomeric methoxycresols:

Q2: Has this compound been identified in any natural sources?

A2: While the provided research articles do not mention this compound specifically being isolated from natural sources, a closely related compound, 4-(2'-hydroxyphenethyl)-5-methoxy-2-methylphenol, was newly identified in the stem bark of Bauhinia rufescens (Fabaceae). [] This suggests that similar phenolic compounds, potentially including this compound, could be present in natural sources. Further investigation into the phytochemical profiles of various plant species would be needed to confirm its presence.

Q3: Are there any reported biological activities associated with this compound or its structural analogs?

A3: While the provided research doesn't specifically investigate the biological activity of this compound, it highlights the biological potential of its structural analog, 6-methoxy-7-methyl-8-hydroxydibenz[b,f]oxepin, also isolated from Bauhinia rufescens. [] This compound demonstrated weak to moderate antimicrobial activity against various Gram-positive and Gram-negative bacterial and fungal strains. [] This finding suggests that this compound and its derivatives could possess interesting biological activities warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.